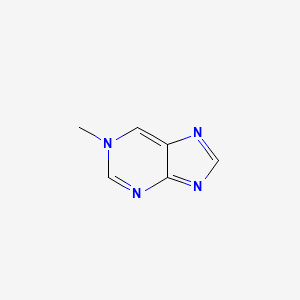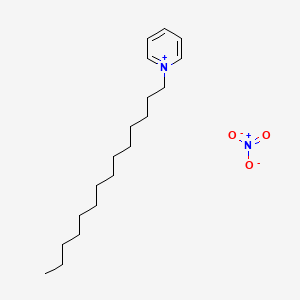
N,N-dimethyl-3-phenylprop-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-3-phenylprop-2-ynamide: is an organic compound with the molecular formula C11H11NO It is a member of the amide family, characterized by the presence of a phenyl group attached to a prop-2-ynamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkyne Addition Reaction: One common method for synthesizing N,N-dimethyl-3-phenylprop-2-ynamide involves the addition of a phenylacetylene to a dimethylamine under appropriate conditions. This reaction typically requires a catalyst such as palladium or copper to facilitate the addition.
Amidation Reaction: Another method involves the amidation of 3-phenylprop-2-ynoic acid with dimethylamine. This reaction can be carried out using coupling reagents like carbodiimides to activate the carboxylic acid group for nucleophilic attack by the amine.
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-dimethyl-3-phenylprop-2-ynamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This can result in the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions, where the phenyl group or the amide nitrogen can be substituted with other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or toluene.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted amides or phenyl derivatives.
Scientific Research Applications
Chemistry: N,N-dimethyl-3-phenylprop-2-ynamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the activity of amide-hydrolyzing enzymes.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s amide group can be modified to create analogs with enhanced biological activity or reduced toxicity.
Industry: In industrial applications, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-phenylprop-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
N-phenylprop-2-ynamide: Similar structure but lacks the dimethyl groups on the amide nitrogen.
N,N-dimethyl-3-phenylprop-2-enamide: Similar structure but with a double bond instead of a triple bond in the propyl chain.
N,N-dimethyl-3-phenylprop-2-ynylamine: Similar structure but with an amine group instead of an amide group.
Uniqueness: N,N-dimethyl-3-phenylprop-2-ynamide is unique due to the presence of both a phenyl group and a triple bond in its structure. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
26218-50-8 |
|---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
N,N-dimethyl-3-phenylprop-2-ynamide |
InChI |
InChI=1S/C11H11NO/c1-12(2)11(13)9-8-10-6-4-3-5-7-10/h3-7H,1-2H3 |
InChI Key |
JMXMVKLWRIOQGG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C#CC1=CC=CC=C1 |
solubility |
>26 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bicyclo[4.2.0]oct-7-en-2-one](/img/structure/B14704312.png)
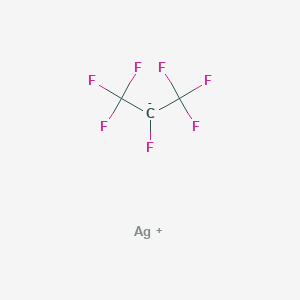
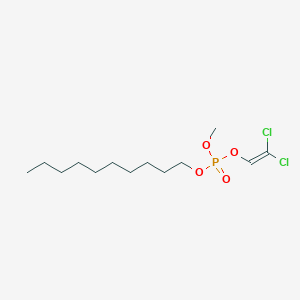
![1,6-Diazabicyclo[4.3.1]decane](/img/structure/B14704343.png)
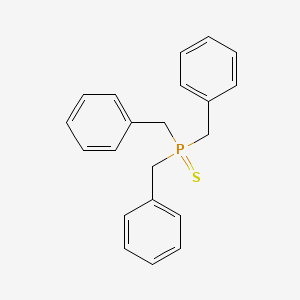
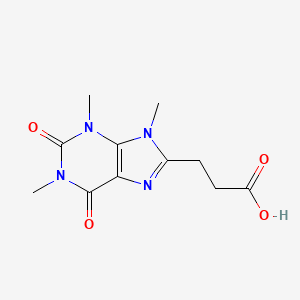
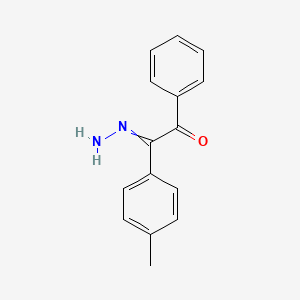
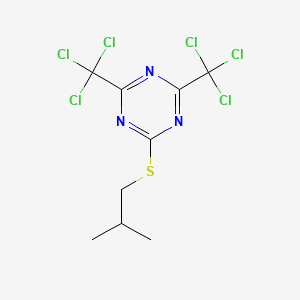
![6-Methyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14704378.png)
